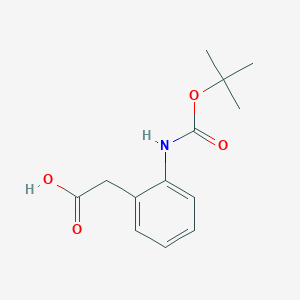

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Descripción general

Descripción

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is an organic compound with the molecular formula C13H17NO4. It is commonly used in organic synthesis, particularly in the preparation of various derivatives and intermediates. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 2-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems to introduce the Boc group efficiently. This method allows for better control over reaction conditions and can be scaled up for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

Coupling Reactions: It can be used in peptide coupling reactions, where the Boc-protected amine is coupled with carboxylic acids or other amines to form amide bonds.

Common Reagents and Conditions

Boc Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, DMAP, THF, acetonitrile.

Boc Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), methanol.

Major Products Formed

The major products formed from reactions involving this compound include Boc-protected intermediates and deprotected amines, which can be further utilized in various synthetic pathways .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid serves as a versatile building block in organic synthesis. Its Boc group allows for selective protection of amines, facilitating the formation of complex molecules and intermediates.

Key Reactions Involving the Compound :

- Substitution Reactions : The Boc group can be removed under acidic conditions, enabling further functionalization.

- Peptide Coupling Reactions : The compound is utilized in synthesizing peptides where the Boc-protected amine can couple with carboxylic acids or other amines to form amide bonds.

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in developing pharmaceuticals. It is instrumental in synthesizing drug candidates and intermediates due to its ability to protect sensitive amine groups during various chemical transformations.

Case Study Example :

Research has demonstrated that derivatives of this compound exhibit promising biological activity, making them potential candidates for further pharmacological evaluation.

Biological Research

The compound is also significant in biological research for synthesizing biologically active molecules. The Boc group allows for the protection of amines during peptide synthesis, which is essential for producing peptides that can serve as therapeutic agents or research tools.

Mecanismo De Acción

The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine during various chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under acidic conditions to reveal the free amine, which can participate in further reactions .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminophenylacetic acid: Lacks the Boc protecting group and is more reactive.

N-Boc-3-Aminophenylacetic acid: Similar structure but with a different substitution pattern on the phenyl ring.

2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid: Similar structure but with the Boc group at a different position on the phenyl ring.

Uniqueness

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group, which provides selective protection for the amine group during chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Actividad Biológica

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, commonly referred to as Boc-phenylacetic acid, is a compound that has garnered attention for its potential biological activities. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functional group enhances its stability and reactivity, making it a valuable compound in pharmaceutical research and organic synthesis. This article explores the biological activity of this compound, focusing on its interactions, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a phenyl ring substituted with a Boc-protected amino group and an acetic acid moiety. This configuration is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 251.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | Not specified |

Research indicates that this compound may interact with various biological pathways. It has been suggested that the compound can serve as an inhibitor or modulator of specific enzymes involved in metabolic processes or signal transduction pathways. However, detailed mechanistic studies are still required to fully elucidate these interactions.

Antimalarial Properties

Another area of interest is the antimalarial activity associated with similar Boc-protected amino acids. Research on related compounds has demonstrated efficacy against Plasmodium berghei, suggesting that modifications to the phenylacetic structure could enhance antimalarial properties. The findings indicate that the position of substituents on the aromatic ring significantly affects biological activity .

Study 1: Antimicrobial Efficacy

In a comparative study, various phenylacetic acid derivatives were evaluated for their Minimum Inhibitory Concentrations (MICs) against several bacterial strains. The results showed that compounds with similar structures to this compound exhibited MIC values ranging from <0.03125 μg/mL to 1 μg/mL against resistant strains . This suggests a potential for developing new antibiotics based on this scaffold.

Study 2: Antimalarial Activity

Research involving Boc-protected aminophenylacetic acids indicated significant in vitro activity against Plasmodium species. The most active compounds were those with specific substitutions at the para position of the aromatic ring, which enhanced their ability to cross cellular membranes and target intracellular parasites .

Propiedades

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-7-5-4-6-9(10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURUSGMMMFSWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591494 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135807-51-1 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.